molecular formula C13H20N4O3 B8134777 tert-butyl 4-(4-oxo-1H-pyrimidin-6-yl)piperazine-1-carboxylate

tert-butyl 4-(4-oxo-1H-pyrimidin-6-yl)piperazine-1-carboxylate

Cat. No.: B8134777
M. Wt: 280.32 g/mol
InChI Key: HNVUPHNOAUSSIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 4-(4-oxo-1H-pyrimidin-6-yl)piperazine-1-carboxylate is a chemical compound with unique properties and applications. It is known for its specific molecular structure and reactivity, making it valuable in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-oxo-1H-pyrimidin-6-yl)piperazine-1-carboxylate involves multiple steps, including specific reaction conditions and reagents. The preparation method typically includes the use of high carbonic acid and other branched chain compounds . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using advanced chemical engineering techniques. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities to meet demand.

Chemical Reactions Analysis

Types of Reactions: tert-butyl 4-(4-oxo-1H-pyrimidin-6-yl)piperazine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized using advanced analytical techniques to ensure their purity and structure.

Scientific Research Applications

tert-butyl 4-(4-oxo-1H-pyrimidin-6-yl)piperazine-1-carboxylate has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects and drug development. Industrial applications include its use in manufacturing processes and material science.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-oxo-1H-pyrimidin-6-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological responses, making this compound valuable for studying cellular processes and developing new therapies .

Properties

IUPAC Name

tert-butyl 4-(4-oxo-1H-pyrimidin-6-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)17-6-4-16(5-7-17)10-8-11(18)15-9-14-10/h8-9H,4-7H2,1-3H3,(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVUPHNOAUSSIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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